Semixylenol orange

Catalog No.
S579262
CAS No.
19329-67-0
M.F
C26H25NO9S
M. Wt
527.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semixylenol orange

CAS Number

19329-67-0

Product Name

Semixylenol orange

IUPAC Name

2-[carboxymethyl-[[2-hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenyl]methyl]amino]acetic acid

Molecular Formula

C26H25NO9S

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C26H25NO9S/c1-15-9-18(7-8-21(15)28)26(20-5-3-4-6-22(20)37(34,35)36-26)19-10-16(2)25(33)17(11-19)12-27(13-23(29)30)14-24(31)32/h3-11,28,33H,12-14H2,1-2H3,(H,29,30)(H,31,32)

InChI Key

OGODTFKKGYRAQJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

semi-xylenol orange, semixylenol orange

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C

The exact mass of the compound Semixylenol orange is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Semixylenol orange (CAS: 19329-67-0) is a high-purity metallochromic indicator and spectrophotometric reagent used for the quantitative determination of various metal ions. As a member of the sulfonephthalein family, it forms distinctly colored complexes with metals such as bismuth, thorium, lead, and zinc. Its primary utility lies in complexometric titrations with EDTA and in direct colorimetric analysis, where its performance is directly related to its well-defined chemical structure, a key point of differentiation from closely related, but often impure, indicators.

Direct substitution with the more common Xylenol Orange often fails in quantitative applications due to significant compositional ambiguity in commercial-grade Xylenol Orange. Historically, preparations of Xylenol Orange have been notoriously impure, sometimes containing as little as 20% of the target molecule, with Semixylenol Orange itself being a primary contaminant. This compositional variance makes lower-grade Xylenol Orange unsuitable for validated methods requiring high lot-to-lot reproducibility. The defined, high-purity nature of Semixylenol Orange ensures that metal binding, stoichiometry, and spectral characteristics are consistent, which is a prerequisite for robust and transferable analytical methods.

Superior Lot-to-Lot Consistency and Method Reproducibility Over Commercial-Grade Xylenol Orange

Unlike its common substitute, Xylenol Orange, which can be a poorly defined mixture, Semixylenol Orange is a distinct chemical entity available at high purity. Commercial preparations of Xylenol Orange have been reported to contain as little as 20% of the nominal compound, with Semixylenol Orange and iminodiacetic acid as major impurities. Procuring high-purity Semixylenol Orange eliminates this critical source of variability, ensuring consistent performance in validated analytical workflows.

Evidence DimensionReagent Purity & Composition
Target Compound DataDefined chemical structure, available in high-purity grades
Comparator Or BaselineCommercial-Grade Xylenol Orange: Can contain as little as 20% Xylenol Orange, with Semixylenol Orange as a major impurity.
Quantified DifferenceElimination of major compositional uncertainty inherent in lower-grade, alternative reagents.
ConditionsStandard laboratory procurement and use in regulated or high-precision analytical methods.

For validated methods in QC, pharmaceutical, or environmental labs, starting with a well-defined, high-purity reagent is non-negotiable for ensuring method accuracy and reproducibility.

Enhanced Molar Absorptivity for Sensitive Spectrophotometric Bismuth(III) Quantification

In the spectrophotometric determination of Bismuth(III), Semixylenol Orange forms a chelate with a molar absorptivity of 4.2 x 10(4) L·mol⁻¹·cm⁻¹ at 540 nm. This provides a quantifiable sensitivity advantage over other indicators, such as Xylenol Orange, whose bismuth complex exhibits a lower molar absorptivity under comparable conditions. This enhanced sensitivity was leveraged for the direct determination of bismuth at a 0.002% level in lead metal, demonstrating its utility in materials quality control.

Evidence DimensionMolar Absorptivity (ε) of Bismuth(III) Complex
Target Compound Data4.2 x 10(4) L·mol⁻¹·cm⁻¹
Comparator Or BaselineXylenol Orange: Lower reported molar absorptivity for the Bi(III) complex.
Quantified DifferenceHigher molar absorptivity, enabling greater sensitivity.
ConditionsSpectrophotometric measurement of the Bi(III)-indicator complex at λmax = 540 nm.

Higher molar absorptivity directly translates to greater analytical sensitivity, allowing for the quantification of lower concentrations of bismuth, which is critical in trace analysis and QC of materials.

Demonstrated Suitability for Efficient Sequential Titration of Thorium(IV) and Lanthanides

Semixylenol Orange has been specifically evaluated and compared against Xylenol Orange for the successive titration of thorium and lanthanide elements in a single sample. The established method involves titrating Th(IV) with EDTA at pH 2, followed by adjusting the same solution to pH 5.5–5.9 to titrate the lanthanide ions (La³⁺, Nd³⁺, or Gd³⁺). The explicit comparison in the study highlights the suitability of Semixylenol Orange for this specific, process-efficient workflow.

Evidence DimensionWorkflow Suitability
Target Compound DataEnables single-vessel, sequential complexometric titration of Th(IV) then La³⁺/Nd³⁺/Gd³⁺.
Comparator Or BaselineXylenol Orange: Directly compared for the same application, with Semixylenol Orange being a preferred indicator.
Quantified DifferenceNot applicable (process improvement).
ConditionsInitial titration at pH 2 (for Th-IV), followed by pH adjustment to 5.5-5.9 with hexamethylenetetramine buffer for lanthanide titration.

This enables a more efficient workflow for analyzing complex mixtures, reducing sample handling, solvent usage, and potential for error compared to methods requiring two separate titrations or a prior separation step.

Quality Control of Lead-Based Alloys and Solders

For manufacturers requiring stringent control over impurities, Semixylenol Orange is the right choice for quantifying trace bismuth in lead-containing alloys. Its high sensitivity allows for direct and accurate spectrophotometric determination of bismuth at levels as low as 0.002%, a critical parameter for material performance.

Analysis of Nuclear Materials and Rare-Earth Element Ores

Where process efficiency is key, this compound is indicated for the analysis of complex matrices containing both thorium and lanthanides. Its demonstrated utility in sequential, single-sample titrations allows for faster and more economical quantification compared to methods requiring separate aliquots or chromatographic separation.

Development and Validation of Pharmacopoeial Assays

When developing robust and reproducible analytical methods for quantifying metal ions in active pharmaceutical ingredients (APIs) or formulations, the high purity and defined structure of Semixylenol Orange are essential. It provides the reliable foundation needed for method validation and transfer, avoiding the inconsistencies associated with impure, mixed-reagent substitutes like commercial-grade Xylenol Orange.

XLogP3

0.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

527.12500255 Da

Monoisotopic Mass

527.12500255 Da

Heavy Atom Count

37

Dates

Last modified: 08-15-2023

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